Cas no 32358-94-4 (5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde)

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is a bithiophene-based aldehyde compound characterized by its conjugated thiophene backbone, which imparts significant electronic and optical properties. This structure makes it valuable as a building block in organic synthesis, particularly for the development of conjugated polymers, organic semiconductors, and optoelectronic materials. The presence of the formyl group allows for further functionalization via condensation or nucleophilic addition reactions, enabling tailored modifications for specific applications. Its rigid, planar conformation enhances π-π stacking interactions, improving charge transport properties in thin-film devices. The compound is commonly utilized in research focused on organic electronics, including OLEDs, OFETs, and photovoltaic materials, due to its stability and synthetic versatility.
5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde structure
32358-94-4 structure
Product Name:5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
CAS No:32358-94-4
MF:C10H8OS2
MW:208.299920082092
CID:873302
PubChem ID:329762868
Update Time:2025-06-10

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
    • 5-formyl-5'-methyl-2,2'-bithienyl
    • 5-methyl,5l-formyl,2,2t-bithiophene
    • 5'-methyl-[2,2']bithienyl-5-carbaldehyde
    • 5'-methyl-[2,2']bithiophenyl-5-carbaldehyde
    • 5'-Methyl-2,2'-bithienyl-5-carbaldehyd
    • 5'-methyl-2,2'-bithiophene-5-carbaldehyde
    • 5-methyl-2,2'-bithiophene-5'-carbaldehyde
    • 5-methyl-2,2'-bithiophene-5'-carboxaldehyde
    • AC1NLPTU
    • ACMC-20am7x
    • AG-F-08102
    • CTK4G8583
    • GEO-01969
    • QC-6009
    • AKOS004120211
    • 5-methyl-5'-formyl-2,2'-bithiophene
    • 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, 97%
    • DTXSID40407271
    • MFCD01812660
    • 5-formyl-5'-methyl[2,2'-bithienyl]
    • W-200303
    • 5'-methyl-[2,2'-bithiophene]-5-carbaldehyde
    • SCHEMBL10674835
    • HLFSBWRCOPCECM-UHFFFAOYSA-N
    • 5-formyl-5'-methyl [2,2'-bithienyl]
    • InChI=1/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H
    • 32358-94-4
    • MDL: MFCD01812660
    • Inchi: 1S/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H3
    • InChI Key: HLFSBWRCOPCECM-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C1=CC=C(C=O)S1

Computed Properties

  • Exact Mass: 208.00165722g/mol
  • Monoisotopic Mass: 208.00165722g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • Melting Point: 96-100 °C

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-38
  • Hazardous Material Identification: Xn

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
709344-1G
5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
32358-94-4 97%
1G
¥844.72 2022-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535843-1g
5'-Methyl-[2,2'-bithiophene]-5-carbaldehyde
32358-94-4 98%
1g
¥2152.00 2024-08-02

Additional information on 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde

Research Brief on 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde (CAS: 32358-94-4) in Chemical Biology and Pharmaceutical Applications

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde (CAS: 32358-94-4) is a bifunctional thiophene-based aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a critical intermediate in the synthesis of various bioactive molecules, including potential drug candidates and functional materials. Recent studies have explored its utility in medicinal chemistry, materials science, and as a building block for complex molecular architectures.

In the context of drug discovery, 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde has been investigated for its role in the development of small-molecule inhibitors targeting key enzymes and receptors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel thiophene derivatives with potent anti-inflammatory and anticancer properties. The study demonstrated that modifications to the aldehyde group could enhance binding affinity to specific protein targets, such as cyclin-dependent kinases (CDKs), which are implicated in cancer progression.

Beyond its pharmaceutical applications, this compound has also been explored in materials science. Research published in Advanced Materials (2024) revealed its potential as a precursor for organic semiconductors and conductive polymers. The electron-rich thiophene rings and the reactive aldehyde group make it an ideal candidate for designing π-conjugated systems, which are essential for optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells.

The synthesis and characterization of 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde have been refined in recent years to improve yield and purity. A 2022 study in Organic Process Research & Development detailed a scalable, green chemistry approach using palladium-catalyzed cross-coupling reactions, which reduced the environmental impact of its production. This advancement is particularly relevant for industrial-scale applications, where sustainability is a growing concern.

In conclusion, 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde (CAS: 32358-94-4) represents a promising compound with multifaceted applications in drug discovery and materials science. Ongoing research continues to uncover its potential, particularly in the design of targeted therapies and advanced functional materials. Future studies may focus on optimizing its derivatives for enhanced bioactivity or material properties, further solidifying its role in interdisciplinary research.

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